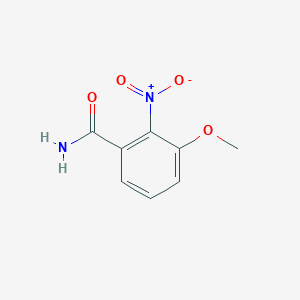

3-甲氧基-2-硝基苯甲酰胺

描述

3-Methoxy-2-nitrobenzamide is a chemical compound that has been studied in various contexts including its synthesis and properties. It is a derivative of benzamide with methoxy and nitro functional groups.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-2-nitrobenzamide often involves cyclometalation processes. For example, cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide have been synthesized via C–H bond activation. These complexes have been characterized by single-crystal X-ray diffraction analysis (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Methoxy-2-nitrobenzamide can be complex, with various types of intramolecular interactions influencing the geometry. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single-crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

3-Methoxy-2-nitrobenzamide and its derivatives participate in various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide exhibits selective formation of different products under specific conditions (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of 3-Methoxy-2-nitrobenzamide derivatives are diverse and depend on the specific compound. The physico-chemical properties of 3-methoxy-2-nitrobenzoates of rare earth elements were studied, including their solubility in water and magnetic moments (Ferenc et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Methoxy-2-nitrobenzamide and its derivatives are influenced by the presence of functional groups. For example, the synthesis and chemical properties of heterometal cyclic tetranuclear complexes involving 3-methoxysalicylic acid derivatives were examined, which provided insights into the magnetic properties of these complexes (Kobayashi et al., 2017).

科学研究应用

腐蚀抑制:包括 3-甲氧基-2-硝基苯甲酰胺等化合物的 N-苯基-苯甲酰胺衍生物已被证明可有效抑制低碳钢酸性腐蚀。甲氧基取代基提高了抑制效率,而硝基取代基降低了抑制效率 (Mishra et al., 2018)。

药物应用:3-甲氧基-2-硝基苯甲酰胺的衍生物,例如 5-氨基-2-甲氧基苯甲酰胺,在治疗帕金森病和阿尔茨海默病方面具有作为抗精神病药的潜力 (Valenta et al., 1990)。

癌症治疗:相关化合物 4-碘-3-硝基苯甲酰胺已显示出通过诱导细胞凋亡杀死肿瘤细胞的有效性,在仓鼠中未观察到毒性 (Mendeleyev et al., 1995)。

化学合成中的催化:N-甲氧基-4-硝基苯甲酰胺的环金属配合物是 N-甲氧基苯甲酰胺衍生物中 C-H 键官能化反应的关键催化剂,实现了高产率 (Zhou et al., 2018)。

抗菌性质:甲氧基取代的苯并噻唑衍生物,包括甲氧基-硝基苯甲酰胺化合物,已显示出对常见病原体(如大肠杆菌和铜绿假单胞菌)具有有效的抗菌活性 (Gupta, 2018)。

化学合成:3-甲氧基-2-硝基苯甲酰胺及其衍生物在合成各种杂环化合物中发挥作用,例如喹唑啉酮,其具有包括药物在内的多种应用 (Romero et al., 2013)。

细胞分裂和抗菌研究:3-甲氧基苯甲酰胺已被研究其对细菌细胞分裂的影响,这可能对开发新的抗菌策略产生影响 (Ohashi et al., 1999)。

免疫学应用:3MB 等衍生物已用于研究免疫反应,例如其对小鼠中抗二硝基苯酚反应的影响 (Broomhead & Hudson, 1985)。

大气化学:与甲氧基-硝基苯甲酰胺化合物相关的硝基愈创木酚由于其与大气氧化剂的低反应性而被用作大气研究中的气体示踪剂 (Lauraguais et al., 2014)。

DNA 修复和细胞周期研究:3-甲氧基-2-硝基苯甲酰胺等化合物因其在分裂细胞中 DNA 修复和细胞周期进程中的作用而受到研究,在癌症研究和治疗中具有潜在应用 (Jacobson et al., 1985)。

安全和危害

“3-Methoxy-2-nitrobenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

3-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGJDLQJIXSZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361565 | |

| Record name | 3-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-nitrobenzamide | |

CAS RN |

99595-85-4 | |

| Record name | 3-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

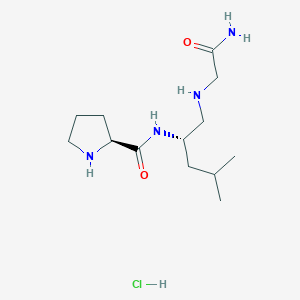

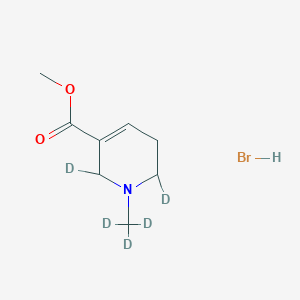

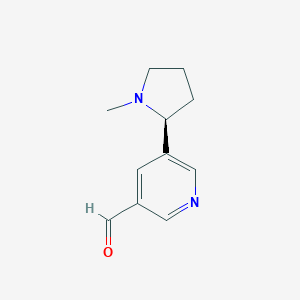

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)